st-Ht31 P
CAS No.: 252869-81-1
Cat. No.: VC21541314
Molecular Formula: C127H209N29O39
Molecular Weight: 2766.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 252869-81-1 |
|---|---|
| Molecular Formula | C127H209N29O39 |
| Molecular Weight | 2766.2 g/mol |
| IUPAC Name | (4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C127H209N29O39/c1-18-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43-93(160)140-86(62-98(168)169)116(184)147-85(60-66(3)4)117(185)154-103(70(11)19-2)123(191)145-83(51-55-97(166)167)113(181)142-81(49-53-95(162)163)111(179)138-74(15)106(174)136-75(16)108(176)150-89(65-157)118(186)146-84(40-36-57-132-127(130)131)124(192)155-58-37-42-91(155)120(188)152-101(68(7)8)122(190)148-87(63-99(170)171)115(183)139-76(17)109(177)153-102(69(9)10)125(193)156-59-38-41-90(156)119(187)143-82(50-54-96(164)165)112(180)141-80(48-52-92(129)159)114(182)151-100(67(5)6)121(189)144-79(39-34-35-56-128)110(178)137-73(14)105(173)135-71(12)104(172)133-64-94(161)134-72(13)107(175)149-88(126(194)195)61-77-44-46-78(158)47-45-77/h44-47,66-76,79-91,100-103,157-158H,18-43,48-65,128H2,1-17H3,(H2,129,159)(H,133,172)(H,134,161)(H,135,173)(H,136,174)(H,137,178)(H,138,179)(H,139,183)(H,140,160)(H,141,180)(H,142,181)(H,143,187)(H,144,189)(H,145,191)(H,146,186)(H,147,184)(H,148,190)(H,149,175)(H,150,176)(H,151,182)(H,152,188)(H,153,177)(H,154,185)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,130,131,132)/t70-,71-,72-,73-,74-,75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-/m0/s1 |
| Standard InChI Key | NBDRHYCLQPRFBT-CXWVXKSOSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Introduction
Chemical Identity and Structure
st-Ht31 P is a peptide derived from human thyroid RII anchoring protein Ht31, specifically comprising residues 493-515. The peptide is characterized by a stearate modification at its N-terminal end, which enhances its cell permeability and allows it to effectively penetrate cellular membranes. This structural modification is crucial for its function as a research tool in cellular studies. The compound is identified by the CAS registry number 252869-81-1.
The primary structural feature that enables st-Ht31 P to function as an AKAP inhibitor is its ability to mimic the short α-helical structure found in AKAPs. This mimicry allows the peptide to competitively block the interaction between AKAPs and the regulatory subunits of PKA, thereby disrupting normal AKAP-PKA signaling patterns. Unlike its counterpart st-Ht31, which actively inhibits these interactions, st-Ht31 P serves primarily as a negative control in experimental settings.
Mechanism of Action
Molecular Interactions
st-Ht31 P exerts its effects by interfering with the protein-protein interactions between PKA and AKAPs. Specifically, it competes with AKAPs for binding to the regulatory subunits of cAMP-dependent PKA. This competition prevents the normal anchoring of PKA to specific subcellular locations, thereby altering PKA-dependent signaling pathways.
At the molecular level, st-Ht31 P mimics the α-helical structure that is crucial for AKAP-PKA binding. When introduced into cellular systems, it competitively binds to the RII subunits of PKA, preventing their interaction with endogenous AKAPs. This disruption of PKA localization leads to altered PKA activity in various cellular compartments and, consequently, changes in downstream signaling events .
Cellular Effects
The primary cellular effect of st-Ht31 P is the attenuation of forskolin-stimulated translocation of the PKA catalytic subunit to the plasma membrane in sensory neurons. This disruption of PKA localization has profound effects on cellular signaling and function. In behavioral models, st-Ht31 P has been shown to attenuate PGE2-stimulated thermal hyperalgesia, indicating its potential role in pain modulation.
Research has demonstrated that disrupting AKAP-PKA interactions using st-Ht31 increases the expression of contractile proteins such as α-sm-actin and calponin in human airway smooth muscle (ASM) cells. This leads to the development of hypercontractility in human ASM in bronchial strips, suggesting potential implications for research on respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Research Applications
Biochemical Studies
st-Ht31 P has been extensively used in biochemical studies to investigate the role of AKAP-PKA interactions in cellular processes. As a negative control for st-Ht31, it helps researchers validate their findings regarding the specificity of AKAP-PKA interactions. In cell extract studies, st-Ht31 P has been used to inhibit the interaction between the RII subunits of cAMP-dependent PKA and AKAPs, providing valuable insights into the role of these interactions in various cellular functions.
Physiological Studies
In physiological studies, st-Ht31 P has been used to investigate the role of AKAP-PKA interactions in various physiological processes, including smooth muscle contraction, pain perception, and cellular proliferation. The compound has been particularly valuable in studies of airway smooth muscle function, where disruption of AKAP-PKA interactions has been shown to lead to hypercontractility and changes in contractile protein expression .
Experimental Findings
Effects on Proliferation Markers
Experimental Data and Results
Proliferation and Cell Cycle Effects
The effects of st-Ht31 on cell proliferation and cell cycle regulation have been extensively studied in human airway smooth muscle cells. The table below summarizes key findings from these studies:
| Parameter | Effect of st-Ht31 (50 μM) | Statistical Significance |
|---|---|---|
| [³H]-thymidine incorporation | Increased | p < 0.05 |
| Cell viability (AlamarBlue®) | No significant effect | Not significant |
| Cell cycle distribution | Minimal effect | Not significant |
| Rb phosphorylation | Enhanced | p < 0.05 |
| p70S60K phosphorylation | Enhanced | p < 0.05 |
| ERK1/2 phosphorylation | No effect | Not significant |
| Cyclin D1 abundance | Increased | p < 0.001 |
AKAP8 Expression Data
The effects of st-Ht31 on AKAP8 expression were analyzed at both the protein and mRNA levels:
| Parameter | Cell Type | Effect of st-Ht31 | Statistical Significance |
|---|---|---|---|
| AKAP8 protein fluorescent intensity | hTERT ASM | Decreased | p < 0.05 |
| Nuclear/non-nuclear AKAP8 ratio | hTERT ASM | No change | Not significant |
| AKAP8 mRNA expression | hTERT ASM | Decreased | p < 0.05 |
| AKAP8 protein fluorescent intensity | Primary human ASM | Decreased | p < 0.05 |
| AKAP5, AKAP12, Ezrin expression | hTERT ASM | No change | Not significant |
These data show that st-Ht31 specifically decreases AKAP8 expression without affecting other AKAPs or altering the subcellular distribution of AKAP8 .
Mechanisms of Contractile Protein Regulation
The mechanisms underlying st-Ht31-induced changes in contractile protein expression were investigated using various inhibitors:
| Inhibitor | Target Process | Effect on st-Ht31-induced α-sm-actin | Effect on st-Ht31-induced calponin |
|---|---|---|---|
| Actinomycin D | RNA synthesis | Decreased but still higher than actinomycin D alone | Decreased but still higher than actinomycin D alone |
| Cycloheximide | Protein synthesis | No effect | Enhanced |
| MG-132 | Proteasome | Prevented | Minimal effect |
| Chloroquine | Lysosomal enzymes | No effect | No effect |
These results suggest that the effects of st-Ht31 on contractile protein expression involve both transcriptional and post-translational mechanisms, with a particularly important role for the ubiquitin-proteasome system .
Biological Activity and Pharmacological Profile
Dosage Effects
The effects of st-Ht31 P on cellular functions are dose-dependent. In experimental settings, researchers have used various concentrations of st-Ht31 P to investigate its effects. In studies of airway smooth muscle function, a concentration of 50 μM has been commonly used, demonstrating significant effects on DNA synthesis and contractile protein expression .
In animal models studying pain perception, st-Ht31 P has been administered at dosages of 500, 50, and 5 μmol. At a dosage of 50 μmol/50 μl injection, st-Ht31 P produced a near-complete blockade of PGE2 (0.3 μg/50 μl injection)-induced thermal hypersensitivity, highlighting its potential role in pain modulation.
Synthesis and Production Methods
Synthetic Routes
st-Ht31 P is synthesized through solid-phase peptide synthesis (SPPS), a standard method for producing peptides. The sequence of st-Ht31 P is derived from human thyroid RII anchoring protein Ht31, specifically comprising residues 493-515. After synthesis, the peptide is stearated at the N-terminal to enhance its cell permeability, a critical modification for its function as a cell-permeable inhibitor.
The synthesis of st-Ht31 P involves several steps, including amino acid coupling, deprotection, and stearation. The process typically utilizes reagents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation during SPPS.
Purification and Quality Control
After synthesis, st-Ht31 P is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95%. The purified peptide is then lyophilized to obtain a freeze-dried solid, which is more stable and suitable for long-term storage. Quality control measures typically include mass spectrometry to confirm the molecular weight and amino acid composition of the synthesized peptide.
Comparative Analysis with Similar Compounds
Comparison with st-Ht31
st-Ht31 P is often used as a negative control for st-Ht31, another AKAP inhibitor. Both compounds have similar sequences derived from human thyroid RII anchoring protein Ht31, but they differ in their effects on AKAP-PKA interactions. While st-Ht31 actively inhibits these interactions, st-Ht31 P serves as a negative control, providing a baseline for comparison in experimental settings.
The main structural difference between st-Ht31 P and st-Ht31 is in their stearate modification. Both peptides are stearated at the N-terminal to enhance cell permeability, but they differ in their ability to bind to the RII subunits of PKA. This difference in binding ability is what makes st-Ht31 an active inhibitor and st-Ht31 P a suitable negative control.
Comparison with Other AKAP Inhibitors
In addition to st-Ht31 and st-Ht31 P, several other compounds have been developed to inhibit AKAP-PKA interactions. These include Ht31, the non-stearated version of st-Ht31, which is also used to study protein-protein interactions. A comparative analysis of these compounds reveals differences in cell permeability, binding affinity, and specificity for different AKAP-PKA interactions .
The table below provides a comparison of st-Ht31 P with similar compounds:
| Compound | Modification | Cell Permeability | Primary Function | Use in Research |
|---|---|---|---|---|
| st-Ht31 P | Stearated at N-terminal | Enhanced | Negative control for st-Ht31 | Control in AKAP-PKA interaction studies |
| st-Ht31 | Stearated at N-terminal | Enhanced | Active AKAP inhibitor | Disruption of AKAP-PKA interactions |
| Ht31 | None | Limited | AKAP-PKA interaction study tool | In vitro studies of AKAP-PKA interactions |
This comparison highlights the unique characteristics of st-Ht31 P and its specific role as a negative control in research on AKAP-PKA interactions.
Future Research Directions
Areas for Further Investigation
Several areas warrant further investigation regarding st-Ht31 P and related compounds. These include:
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The specific molecular mechanisms by which st-Ht31 affects contractile protein expression and smooth muscle contractility.
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The role of AKAP8 in mediating the effects of st-Ht31 on cell proliferation and contractile protein expression.
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The potential therapeutic applications of AKAP-PKA interaction inhibitors in various diseases.
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The development of more specific and potent inhibitors of AKAP-PKA interactions for research and therapeutic use.
These areas of research could provide valuable insights into the role of AKAP-PKA interactions in cellular function and disease pathogenesis .
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